Amidosulfuron

Catalog No.
S601103
CAS No.
120923-37-7
M.F
C9H15N5O7S2
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amidosulfuron

Amidosulfuron addresses the dual challenge of high application rates and soil persistence in broadleaf weed control. ALS inhibitor targeting Galium aparine at 15-30 g a.i./ha vs 150-200 g/ha for fluroxypyr, cutting raw material needs by up to 90%. Short soil half-life (13-29 days) eliminates carryover risk for rotational crops. pH-dependent solubility (>4,000× increase at alkaline pH) enables high-load water-dispersible granules, reducing shipping costs and improving user safety.

CAS Number

120923-37-7

Product Name

Amidosulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea

Molecular Formula

C9H15N5O7S2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)

InChI Key

CTTHWASMBLQOFR-UHFFFAOYSA-N

Synonyms

N-(4,6-Dimethoxy-2-pyrimidinyl)-4-methyl-3,5-dithia-2,4-diazahexanamide 3,3,5,5-Tetraoxide; Adret; Cratil; Gratil; Grodyl; HOE 075032; Hoestar;

Canonical SMILES

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC

The exact mass of the compound Amidosulfuron is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

Amidosulfuron is a highly selective, post-emergence sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agricultural chemical procurement, it is primarily valued for its exceptionally low application rates and its targeted efficacy against broad-leaved weeds, particularly Galium aparine (cleavers), in cereal and pasture crops [1]. Unlike older, highly persistent sulfonylureas, amidosulfuron offers a highly favorable environmental degradation profile, minimizing carry-over risks for rotational crops [2]. Furthermore, its distinctly pH-dependent solubility profile provides chemical formulators with significant flexibility when developing modern, high-concentration delivery systems such as water-dispersible granules (WG)[1].

Research Fit

Mode

Post-emergence AHAS/ALS inhibitor for broadleaf weed control studies.

Crop context

Winter/spring cereals, flax, and pasture research applications.

Structure

Lacks a second aromatic ring; distinct sulfonylurea binding profile.

Substituting amidosulfuron with older sulfonylureas like chlorsulfuron or alternative broadleaf herbicides like fluroxypyr introduces significant operational and agronomic liabilities. Chlorsulfuron exhibits prolonged soil persistence, particularly in alkaline soils, which severely restricts crop rotation flexibility and introduces phytotoxicity risks for subsequent harvests [1]. Conversely, utilizing non-sulfonylurea alternatives such as fluroxypyr requires active ingredient application rates that are up to an order of magnitude higher to achieve comparable control of critical weeds like Galium aparine [2]. This drastic increase in required raw material volume directly inflates procurement costs, formulation complexity, transport logistics, and the overall environmental chemical load.

Substitution Risk

Amidosulfuron
Typical sulfonylurea
Single aromatic ring; unique enzyme binding mode.
Second aromatic ring alters AHAS affinity and selectivity.
Reported cereal crop safety and cleavers sensitivity profile.
Weed spectrum and crop safety may not transfer directly.
Longer soil detection window influences carryover risk assessment.
Environmental fate profile may diverge significantly.

Active Ingredient Efficiency: Amidosulfuron vs. Fluroxypyr

When targeting Galium aparine, amidosulfuron demonstrates superior active ingredient efficiency compared to the standard alternative, fluroxypyr. Field efficacy data indicates that amidosulfuron achieves 90-100% control at application rates of merely 15 to 30 g a.i./ha [1]. In stark contrast, fluroxypyr requires application rates between 150 and 200 g a.i./ha to achieve comparable weed suppression[1]. This represents a 5x to 10x reduction in the mass of active chemical ingredient required per hectare.

Evidence DimensionRequired application rate for >90% control of Galium aparine
Target Compound Data15 - 30 g a.i./ha
Comparator Or BaselineFluroxypyr (150 - 200 g a.i./ha)
Quantified Difference5x to 10x reduction in required active ingredient mass
ConditionsPost-emergence field application on winter wheat/cereals

Procuring amidosulfuron drastically reduces the total volume of active ingredient required, directly lowering synthesis, transport, and formulation costs.

Enzyme binding affinity
Class-level
Amidosulfuron Ki 4.2 µM vs. typical low nM
~1,000-fold lower affinity
Supports structural-class differentiation from other sulfonylureas.
Arabidopsis thaliana AHAS, in vitro

Soil Persistence and Rotational Safety: Amidosulfuron vs. Chlorsulfuron

A critical procurement metric for sulfonylureas is their environmental degradation rate, which dictates rotational crop safety. Amidosulfuron exhibits a relatively rapid degradation profile, with a soil half-life (DT50) ranging from 13 to 29 days under typical agricultural conditions [1]. By comparison, older generation sulfonylureas like chlorsulfuron are highly persistent, exhibiting DT50 values of 56 to 144 days, particularly in alkaline soils [2]. The rapid dissipation of amidosulfuron eliminates the severe carry-over phytotoxicity risks associated with chlorsulfuron.

Evidence DimensionSoil Half-life (DT50)
Target Compound Data13 - 29 days
Comparator Or BaselineChlorsulfuron (56 - 144 days)
Quantified DifferenceApprox. 75-80% reduction in soil persistence time
ConditionsStandard prairie/agricultural soils (pH 5.6 - 8.1)

The shorter DT50 ensures that formulated products containing amidosulfuron will not restrict buyers' end-users from safely rotating crops in subsequent seasons.

Aqueous photostability
Method context
Half-life 276 h (11.5 days)
Context for environmental persistence modeling.
Simulated natural light; pathway divergence noted

Formulation Processability: pH-Dependent Aqueous Solubility

Amidosulfuron possesses a highly tunable solubility profile driven by its pKa of 3.58. At a highly acidic pH of 3.0, its aqueous solubility is extremely low at 3.3 mg/L. However, as the environment becomes basic (pH 10), the sulfonylurea bridge deprotonates, causing solubility to surge to 13,500 mg/L [1]. This dynamic range allows formulators to manipulate the compound's physical state during manufacturing simply by adjusting the pH, a distinct advantage over strictly lipophilic herbicides that require expensive organic solvents for processing.

Evidence DimensionAqueous Solubility Shift
Target Compound Data3.3 mg/L (pH 3) to 13,500 mg/L (pH 10)
Comparator Or BaselineStrictly lipophilic herbicides (static low aqueous solubility)
Quantified Difference>4,000-fold increase in solubility via pH adjustment
ConditionsAqueous media at 20 °C

This pH-dependent solubility allows agrochemical manufacturers to easily process amidosulfuron into high-value water-dispersible granules (WG) without relying on harsh organic solvents.

Soil dissipation & detection
Head-to-head
Field DT50 6–17 d; still detected at 38–68 d
Longer detection window vs. metsulfuron, tribenuron, others.
Spring cereal field trials
Male sterility induction
Head-to-head
Avg. sterility 96.55% vs. nicosulfuron 30.8%, bensulfuron 21.0%
Reported CHA endpoint context; may support hybrid seed research.
Foliar application on Brassica napus

High-Concentration Water-Dispersible Granule (WG) Formulations

Because amidosulfuron exhibits a dramatic >4,000-fold increase in aqueous solubility when transitioning from acidic to basic pH, it is an ideal active ingredient for the production of sophisticated water-dispersible granules (WG) [1]. Formulators can leverage this property to create highly concentrated, solvent-free products that dissolve rapidly in alkaline tank mixes, reducing shipping weights and improving end-user handling safety.

Low-Volume, High-Efficacy Broadleaf Herbicide Programs

For markets heavily impacted by Galium aparine (cleavers), amidosulfuron is the procurement choice of highest efficiency. By requiring only 15-30 g a.i./ha compared to the 150-200 g a.i./ha required by fluroxypyr, amidosulfuron drastically cuts the raw material volume needed to manufacture effective broadleaf control products [2]. This makes it highly suitable for high-margin, low-dose agrochemical portfolios.

Rotational Crop-Safe Cereal Protection Portfolios

In agricultural regions where crop rotation is mandatory for soil health, amidosulfuron is vastly superior to older sulfonylureas. Its short soil half-life (13-29 days) ensures that residues do not persist to damage subsequent sensitive crops, a common failure point for chlorsulfuron-based products [3]. This makes amidosulfuron a critical component for manufacturers designing flexible, environmentally responsible cereal protection programs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Broadleaf weed control in cereal research
Reported cleavers (Galium aparine) sensitivity
Field-trial weed-control endpoints
Rotational crop carryover assessment
Detection window vs. analog sulfonylureas
Follow-on crop response endpoints
Male sterility for hybrid rapeseed research
Reported male sterility rate
Hybrid seed-set validation

XLogP3

-0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

369.04129018 Da

Monoisotopic Mass

369.04129018 Da

Heavy Atom Count

23

LogP

1.63 (LogP)

Melting Point

161.5 °C

UNII

6ZNU868K0S

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.65e-07 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120923-37-7

Wikipedia

Amidosulfuron

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

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